2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide

GSTO1 inhibitor covalent warhead structure–activity relationship

Researchers developing GSTO1 inhibitors require a rigorously validated negative control to distinguish target-specific covalent labeling from general chloroacetamide reactivity. This para-dimethylsulfamoyl compound (CAS 23280-39-9) directly addresses that need-sharing the warhead and pharmacophore of GSTO1-IN-1 but lacking the 4-chloro substituent, it serves as an essential selectivity probe in competition assays at matched concentrations (0.1-100 µM). • Eliminates false-positive hits by benchmarking non-specific chloroacetamide background • Ambient storage and lower cost enable routine inclusion in high-throughput screening cascades • Reactive α-chloroacetyl handle supports library synthesis of 2-substituted acetamides for SAR exploration

Molecular Formula C10H13ClN2O3S
Molecular Weight 276.74 g/mol
CAS No. 23280-39-9
Cat. No. B1362474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide
CAS23280-39-9
Molecular FormulaC10H13ClN2O3S
Molecular Weight276.74 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl
InChIInChI=1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-8(4-6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14)
InChIKeyFKMWGZIUAHMKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide: Structural Identity and Physicochemical Baseline


2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide (CAS 23280-39-9; molecular formula C₁₀H₁₃ClN₂O₃S; MW 276.74 Da) is a chloroacetamide derivative bearing a para-dimethylsulfamoyl substituent on the phenyl ring. It belongs to the broad class of 2-chloro-N-arylacetamides, a scaffold extensively employed as synthetic intermediates for bioactive molecule construction and as covalent protein modifiers targeting active-site cysteine residues [1]. The compound is indexed under NSC 137237 and ChemSpider CSID 29512, and is available from multiple commercial suppliers at purities of 95–97% . Its predicted ACD/LogP of 1.46, water solubility of ~996 mg/L, and polar surface area of 75 Ų define a physicochemical envelope that distinguishes it from halogen-congested analogs such as GSTO1-IN-1 (CAS 568544-03-6; 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide), which carries an additional ring chlorine and exhibits enhanced lipophilicity and target-binding potency .

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide: Why Generic Substitution Fails


Within the 2-chloro-N-arylacetamide class, minor structural variations—particularly the position and number of halogen substituents and the sulfamoyl group regiochemistry—produce large differences in physicochemical properties, protein-binding kinetics, and biological selectivity that cannot be compensated by simple potency normalization. The Nature Communications GSTO1 inhibitor series demonstrated that removal or relocation of a single chlorine atom alters both the kinact/KI covalent efficiency and the off-target labeling profile; the α-chloroacetamide warhead's electrophilicity is modulated by the electron density of the aryl ring, which is itself tuned by substituent pattern [1]. In procurement terms, substituting the des-chloro para-dimethylsulfamoyl compound with the ortho/para-dichloro analog GSTO1-IN-1 introduces a ~12.5% increase in molecular weight (276.74 vs. 311.18 Da), a shift in LogP, and a fundamentally different biological annotation, rendering cross-compound interchange scientifically invalid without explicit re-validation .

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide: Differentiation Evidence


Structural Differentiation from GSTO1-IN-1

The target compound (CAS 23280-39-9; C₁₀H₁₃ClN₂O₃S; MW 276.74) differs from the characterized GSTO1 inhibitor GSTO1-IN-1 (CAS 568544-03-6; C₁₀H₁₂Cl₂N₂O₃S; MW 311.18) by the absence of a chlorine atom at the 4-position of the phenyl ring and by the para (4-) rather than meta (3-) placement of the dimethylsulfamoyl group [1]. The Ramkumar et al. (2016) GSTO1 inhibitor series established that the N-(3-sulfamoyl)phenyl chloroacetamide regioisomeric scaffold is critical for high-affinity GSTO1 binding; the lead compound C1-27 (the 3-dimethylsulfamoyl-4-chloro regioisomer) achieves an IC₅₀ of 31 nM, whereas analogs lacking the 4-chloro substituent or bearing alternative substitution patterns showed reduced potency in the primary screen, as evidenced by the selection of only 43 compounds from the initial library for dose–response testing [1]. The target compound (para-dimethylsulfamoyl, no additional aryl chlorine) thus occupies a distinct chemical space that is structurally incapable of recapitulating the full GSTO1 binding mode of the C1-27 series, making it suitable for orthogonal profiling, selectivity counterscreening, or scaffold-hopping campaigns [2].

GSTO1 inhibitor covalent warhead structure–activity relationship

Predicted Physicochemical Differentiation

The target compound exhibits predicted physicochemical properties that are measurably distinct from its dichloro analog GSTO1-IN-1. The ACD/Labs Percepta platform predicts a LogP of 1.46 and an estimated water solubility of ~996 mg/L at 25°C for the target compound . While the exact experimental LogP of GSTO1-IN-1 is not publicly reported, the addition of a second chlorine atom to the aryl ring generally increases LogP by approximately 0.5–0.8 log units based on the Hansch π constant for aromatic chlorine (π = +0.71), yielding a predicted LogP of ~2.0–2.2 for GSTO1-IN-1 [1]. The measured melting point of the target compound (115–117°C) provides a practical identity check for incoming material that is not available for the more recently characterized GSTO1-IN-1 . The difference in calculated polar surface area (75 Ų for target vs. ~75 Ų for GSTO1-IN-1, identical due to same H-bond donor/acceptor count but differentiated by 3D conformation) and the Rule-of-5 compliance (0 violations for both) indicate that both compounds occupy oral drug-like space, but their divergent LogP values predict different membrane permeability and tissue distribution profiles if used in cellular assays [2].

physicochemical properties LogP aqueous solubility drug-likeness

Chloroacetyl Warhead Reactivity Profile

The α-chloroacetamide moiety present in the target compound is a well-characterized electrophilic warhead that forms a covalent thioether bond with the thiolate anion of active-site cysteine residues [1]. In the Ramkumar et al. GSTO1 inhibitor series, the chloroacetamide group of C1-27 was shown by X-ray crystallography (PDB 4YQM, 2.38 Å resolution) to covalently engage the catalytic Cys32 of GSTO1, with the chloride atom occupying a hydrophobic pocket formed by I131, V127, and W222 side chains [1]. The reactivity of the chloroacetamide is tunable by the electron-withdrawing or -donating character of the appended aryl ring; the target compound's para-dimethylsulfamoyl group (Hammett σₚ ≈ +0.6 for SO₂N(CH₃)₂) confers moderate electron withdrawal, which is expected to enhance electrophilicity relative to unsubstituted phenyl chloroacetamides but reduce it compared to analogs bearing additional electron-withdrawing groups such as the 4-chloro substituent in GSTO1-IN-1 [2]. This intermediate reactivity profile positions the target compound as a versatile covalent probe scaffold that can be further diversified via nucleophilic displacement of the chloroacetyl chlorine with amines, thiols, or heterocycles to generate focused libraries [3].

covalent inhibitor chloroacetamide cysteine targeting chemical probe

Verifiable Purity and Physical Identity

The target compound is available from multiple reputable chemical suppliers with documented purity specifications and physical characterization data that enable independent verification upon receipt. Enamine LLC supplies the compound at 95% purity (catalog EN300-05987) with a reported melting point of 115–117°C and a measured logP of 1.429 [1]. Leyan (Shanghai Haohong Biomedical Technology Co.) offers the compound at 97% purity (catalog 1378403) with multi-scale availability from 100 mg to 10 g, supporting both pilot and scale-up procurement . AK Scientific lists the compound at 95% minimum purity (catalog 7903AD) . In contrast, the GSTO1-IN-1 comparator (CAS 568544-03-6) is primarily available from specialist biochemical suppliers at 95% purity with storage at −20°C required, reflecting its more recent characterization and limited bulk availability . The availability of an experimentally determined melting point for the target compound provides a simple, low-cost identity verification that is not routinely available for the more recently characterized GSTO1-IN-1.

quality control purity specification melting point procurement

Synthetic Intermediate Versatility

The chloroacetyl group of the target compound serves as an electrophilic handle for nucleophilic displacement reactions with amines, thiols, alkoxides, and heterocyclic nucleophiles, enabling rapid diversification into a broad range of 2-substituted acetamide derivatives [1]. This reactivity pattern is well-precedented: 2-chloro-N-arylacetamides have been employed as key intermediates for the synthesis of sulfonamide-containing κ opioid receptor agonists (IC₅₀ values in the nanomolar to low micromolar range), antileishmanial agents (CI₅₀ values < 6 µM), and anticancer arylacetamides with in vitro cytotoxicity CI₅₀ values ranging from 4.9–50.1 µM across multiple tumor cell lines [2][3]. The para-dimethylsulfamoyl substituent contributes both steric bulk and electronic modulation that can influence the regioselectivity of subsequent reactions, a parameter that is absent in the simpler 2-chloro-N-(4-sulfamoylphenyl)acetamide (CAS 14949-01-0; primary sulfonamide, MW 248.69 Da) [4]. The N,N-dimethyl substitution on the sulfamoyl group also eliminates the additional hydrogen bond donor present in the primary sulfonamide analog, altering both the physicochemical profile and the potential for off-target carbonic anhydrase inhibition that has been documented for primary sulfonamide-containing chloroacetamides [4].

synthetic intermediate nucleophilic substitution medicinal chemistry library synthesis

2-Chloro-N-(4-dimethylsulfamoyl-phenyl)-acetamide: Optimal Application Scenarios


Selectivity Profiling Against GSTO1 Inhibitors

The target compound serves as an ideal negative control or selectivity probe in GSTO1 inhibitor development programs. Because it shares the chloroacetamide warhead and dimethylsulfamoyl pharmacophore with GSTO1-IN-1 (C1-27) but differs in aryl substitution pattern (para-sulfamoyl, no 4-chloro), it can be used in parallel at matched concentrations (0.1–100 µM) to distinguish GSTO1-specific covalent labeling from general chloroacetamide reactivity, as demonstrated by the selectivity profiling workflow described in Ramkumar et al. (2016) where competition with BODIPY-C1-27A was used to assess target engagement [1]. Its lower cost and ambient storage facilitate routine inclusion in high-throughput screening cascades.

Scaffold Diversification via Chloroacetyl Displacement

The chloroacetyl group of the target compound is a reactive electrophilic handle that can be displaced by primary/secondary amines, thiols, phenols, or N-heterocycles under mild conditions (K₂CO₃/DMF, RT–80°C) to generate diverse 2-substituted acetamide libraries. This approach has been validated for the synthesis of κ opioid receptor agonists and antileishmanial 2-chloro-N-arylacetamides with IC₅₀ values in the low micromolar range [2][3]. The tertiary N,N-dimethylsulfamoyl group remains intact during nucleophilic displacement, providing a stable solubility-enhancing moiety in the final products and eliminating the carbonic anhydrase inhibitory activity associated with primary sulfonamide analogs [4].

ADME Physicochemical Comparator

With a predicted LogP of 1.46, aqueous solubility of ~996 mg/L, and polar surface area of 75 Ų, the target compound occupies a favorable drug-like physicochemical space that can serve as a reference point in ADME structure–property relationship (SPR) studies . When compared with the more lipophilic GSTO1-IN-1 (estimated LogP ~2.0–2.2) or the less lipophilic primary sulfonamide 2-chloro-N-(4-sulfamoylphenyl)acetamide (CAS 14949-01-0), the target compound provides an intermediate data point for correlating LogP with membrane permeability, plasma protein binding, or metabolic stability across a congeneric series, enabling rational property optimization.

Covalent Probe Development

The intermediate electrophilicity conferred by the para-dimethylsulfamoyl substituent (Hammett σₚ ≈ +0.6) positions the target compound as a starting scaffold for developing covalent chemical probes with reduced off-target reactivity compared to highly activated chloroacetamides. The chloroacetyl warhead can be retained for cysteine targeting, or the chlorine can be substituted to install alkyne/azide click-chemistry handles for subsequent target identification via affinity-based protein profiling (AfBPP) or activity-based protein profiling (ABPP), following workflows analogous to those used to generate the BODIPY-C1-27A probe from the C1-27 scaffold [1].

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